molecular formula C17H12F2N2O3 B2890974 N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955679-86-4

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2890974
CAS No.: 955679-86-4
M. Wt: 330.291
InChI Key: KTJUHYBSYVHKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a chemical compound of high interest in medicinal chemistry and drug discovery research due to its 1,3-oxazole core. The 1,3-oxazole scaffold is a privileged structure in pharmaceutical research, known for its versatility and presence in compounds with a wide spectrum of biological activities . This particular scaffold is recognized for its potential in anticancer agent development, with several 1,3-oxazole derivatives being investigated as tyrosine kinase inhibitors and for other oncological targets . Furthermore, structurally similar analogs, specifically those based on the N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide framework, have been synthesized and identified as potent immunomodulating agents, suggesting potential research applications for this compound in immunology and inflammation . The molecular design, incorporating a 2,4-difluorophenyl group, is a common strategy in lead optimization to influence the compound's pharmacokinetic properties and binding affinity. Researchers can utilize this compound as a key intermediate or building block for synthesizing novel derivatives, or as a pharmacological tool for probing biological pathways and validating new therapeutic targets in areas such as oncology and autoimmune diseases.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c1-23-12-5-2-10(3-6-12)15-9-20-17(24-15)16(22)21-14-7-4-11(18)8-13(14)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJUHYBSYVHKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

The classical Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones under acidic conditions. For 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid synthesis:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with ethyl glyoxylate to form ethyl 2-(4-methoxybenzoyl)acetate.
  • Step 2 : Treatment with ammonium acetate in acetic acid yields the α-acylamino ketone intermediate.
  • Step 3 : Cyclodehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C generates the oxazole ring.

Typical Conditions :

Reagent Temperature (°C) Yield (%)
POCl₃ (5 equiv) 80 62
PPA 100 58

Side products include uncyclized amides and over-dehydrated derivatives, necessitating chromatographic purification.

Van Leusen TosMIC Reaction

The Van Leusen protocol using tosylmethyl isocyanide (TosMIC) offers superior regiocontrol for 5-aryloxazoles:

  • Step 1 : React TosMIC with 4-methoxybenzaldehyde in methanol under basic conditions (K₂CO₃) to form the oxazole-2-carboxylate.
  • Step 2 : Saponification with NaOH yields the free carboxylic acid.

Optimized Parameters :

  • Solvent: MeOH/H₂O (4:1)
  • Temperature: 25°C
  • Yield: 78%

This method avoids harsh acids but requires anhydrous conditions to prevent TosMIC hydrolysis.

Carboxamide Formation via Coupling Reactions

Acid Chloride-Mediated Amidation

Activation of the oxazole-2-carboxylic acid to its acid chloride facilitates coupling with 2,4-difluoroaniline:

  • Step 1 : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0–5°C.
  • Step 2 : Add 2,4-difluoroaniline in the presence of triethylamine (Et₃N) to scavenge HCl.

Representative Data :

Acid Chloride Agent Solvent Aniline Equiv Yield (%)
SOCl₂ DCM 1.2 85
(COCl)₂ THF 1.5 79

Excess acyl chloride may lead to bis-acylation, necessitating controlled stoichiometry.

Coupling Reagents for Direct Amidation

Modern peptide coupling agents enable one-pot reactions without isolating the acid chloride:

  • HATU/DIPEA System :

    • React oxazole-2-carboxylic acid (1 equiv), 2,4-difluoroaniline (1.2 equiv), HATU (1.5 equiv), and DIPEA (3 equiv) in DMF at 25°C.
    • Yield: 88% (HPLC purity >98%).
  • EDC/HOBt System :

    • Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in THF.
    • Yield: 82%.

Regioselective Fluorination and Functionalization

Introducing fluorine atoms at the 2- and 4-positions of the aniline ring demands precise control:

Electrophilic Fluorination

Using Selectfluor® or N-fluoropyridinium salts in acetonitrile at 60°C introduces fluorine atoms selectively. However, over-fluorination at the 3-position remains a challenge.

SNAr Reaction on Dichlorophenyl Precursors

  • Step 1 : Synthesize N-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide.
  • Step 2 : Perform nucleophilic aromatic substitution (SNAr) with KF/18-crown-6 in DMF at 120°C.
    • Yield: 76% (2,4-difluoro product).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 6.98–6.91 (m, 2H, difluorophenyl-H), 3.87 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 162.4 (C=O), 160.1 (d, J = 245 Hz, C-F), 158.3 (d, J = 243 Hz, C-F), 152.6 (oxazole-C2), 131.5 (oxazole-C5), 128.9 (Ar-C), 114.2 (Ar-C), 55.3 (OCH₃).
  • HRMS : [M + H]⁺ calcd for C₁₇H₁₂F₂N₂O₃: 347.0938; found: 347.0941.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30, 1 mL/min) confirmed >99% purity with a retention time of 6.8 min.

Comparative Evaluation of Synthetic Routes

Method Key Advantage Limitation Overall Yield (%)
Robinson-Gabriel + HATU High regiocontrol Multi-step purification 62
Van Leusen + EDC/HOBt Mild conditions TosMIC cost 71
SNAr Fluorination Avoids electrophilic reagents Requires dichloro precursor 68

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities. It may serve as a lead compound for the development of new therapeutic agents.

    Material Science: The compound’s unique structural features make it of interest in the design and synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, including enzyme inhibition, receptor binding, and signal transduction.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation or inhibition of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure Variations

Oxazole vs. Triazole Derivatives
  • PC945 (Triazole Antifungal Agent): PC945 (Fig. 1A, ) contains a triazole ring instead of oxazole. The triazole’s nitrogen-rich structure enhances metal-binding capacity (e.g., to fungal CYP51), contributing to potent antifungal activity.
  • 1,2,4-Triazole-Thiones () :
    Compounds [7–9] in feature a 1,2,4-triazole-thione core. The thione group introduces tautomerism (thiol-thione equilibrium), affecting hydrogen-bonding interactions. IR spectra confirm the absence of C=O in these triazoles (vs. C=O in oxazole carboxamides), altering electronic profiles and reactivity .
Oxazole vs. Oxadiazole Derivatives
  • N-Aryl-5-Substituted-1,3,4-Oxadiazol-2-Amines () :
    Compound 4s (oxadiazole) with a 4-methoxyphenyl group demonstrated anticancer activity (mean growth inhibition = 62.62%). The oxadiazole’s higher electronegativity compared to oxazole may enhance DNA intercalation or kinase inhibition, suggesting that heterocycle choice critically impacts therapeutic targeting .

Substituent Effects on Bioactivity

Difluorophenyl and Methoxyphenyl Groups
  • Antifungal Agents () :
    The 2,4-difluorophenyl group is common in antifungal triazoles (e.g., PC945) due to its role in improving lipophilicity and membrane penetration. In the target oxazole, this group may similarly enhance bioavailability but with reduced CYP affinity compared to triazoles .
  • Methoxyphenyl Modifications :
    The 4-methoxyphenyl substituent in the target compound is also present in anticancer oxadiazoles () and imidazoles (). Methoxy groups can enhance metabolic stability by blocking oxidative degradation, as seen in compound 2 (), which showed improved pharmacokinetics in sulfonamide-linked imidazoles .
Sulfonamide and Carboxamide Linkers
  • Sulfonamide-Containing Analogs (): Compounds like 22f–22i () replace the oxazole-carboxamide with sulfonamide-quinoline hybrids. However, carboxamides like the target compound may offer better solubility due to reduced hydrophobicity .

Physicochemical and Spectroscopic Properties

  • IR and NMR Profiles :
    • The target compound’s carboxamide C=O stretch (~1660–1680 cm⁻¹) and NH vibrations (~3150–3300 cm⁻¹) align with hydrazinecarbothioamides (). However, absence of C=S (1243–1258 cm⁻¹) distinguishes it from triazole-thiones .
    • ¹H-NMR signals for the 2,4-difluorophenyl group (δ 6.8–7.5 ppm) and 4-methoxyphenyl (δ 3.8 ppm for OCH₃) are consistent with analogs in and , confirming structural integrity .

Biological Activity

N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological effects, particularly in the context of cancer therapy and anti-inflammatory applications.

The compound's molecular formula is C23H15F2N5O4SC_{23}H_{15}F_2N_5O_4S with a molecular weight of 495.5 g/mol. The IUPAC name is 5-(3,4-difluorophenyl)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide . Its structure includes an oxazole ring that is known for diverse biological activities.

PropertyValue
Molecular FormulaC23H15F2N5O4S
Molecular Weight495.5 g/mol
IUPAC Name5-(3,4-difluorophenyl)-N-[...]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor or activator of enzymes and receptors involved in various signaling pathways. For instance, its oxazole moiety has been linked to inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression .

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against various cancer types:
    • Non-small cell lung cancer (NCI-H23): IC50 = 2.76 µM
    • Colon cancer (HCT-15): IC50 = 9.27 µM
    • Prostate cancer (DU-145): IC50 = 1.143 µM .

These findings suggest that the compound may selectively target tumor cells while sparing normal cells.

2. Anti-inflammatory Effects

The oxazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . The mechanism involves blocking COX pathways and reducing oxidative stress markers.

Case Studies and Research Findings

Several studies have explored the biological effects of related oxazole compounds:

  • A study demonstrated that derivatives similar to this compound showed high selectivity against renal cancer cell lines with significant antiproliferative activity .
  • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for its anticancer effects .

Q & A

Q. What are the key synthetic routes for N-(2,4-difluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide?

The synthesis involves multi-step reactions, including condensation of 2,4-difluoroaniline with 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylic acid. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are critical for amide bond formation. Optimization of solvent polarity (e.g., dichloromethane or DMF) and reaction time improves yields .

Q. How is the compound characterized for purity and structural confirmation?

Techniques include:

  • HPLC/MS : For purity assessment (>95%) and molecular weight verification.
  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., fluorine atoms on the phenyl ring, methoxy group orientation).
  • X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of fluorinated groups .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with enzymes like kinases or proteases. The difluorophenyl group enhances binding affinity via hydrophobic interactions, while the oxazole ring may participate in hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound to biological targets?

AutoDock Vina is used for molecular docking:

  • Grid Generation : Define binding pockets using target protein PDB files.
  • Scoring Function : Assess binding energy (ΔG) to prioritize poses.
  • Validation : Compare with experimental IC50 values from enzyme inhibition assays. Parallel processing (multithreading) accelerates screening .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cancer cell lines?

Cell LineGP Value*Suggested Mechanism
Leukemia (K-562)18.22Kinase inhibition
Melanoma (MDA-MB-435)15.43Apoptosis induction
*Growth Percent (GP) from analogous oxadiazole derivatives .
  • Orthogonal Assays : Combine MTT assays with Western blotting (e.g., PARP cleavage for apoptosis).
  • Pharmacokinetic Profiling : Assess cellular uptake and efflux pumps (e.g., P-gp inhibitors to mitigate resistance) .

Q. How do reaction conditions influence the regioselectivity of fluorophenyl substitutions?

  • Nucleophilic Aromatic Substitution : Sodium methoxide in methanol replaces fluorine at the 2- or 4-position, guided by electron-withdrawing effects of adjacent groups.
  • Catalytic Systems : Pd-mediated cross-coupling for introducing heteroaromatic moieties. Monitor via LC-MS to track intermediates .

Q. What methodologies validate the compound’s neuroprotective potential?

  • In Vitro Models : Primary neuronal cultures exposed to oxidative stress (H2O2) with viability measured via LDH release.
  • Target Engagement : Fluorescence polarization assays to quantify binding to NMDA receptors or amyloid-beta aggregates .

Data Interpretation and Optimization

Q. How to optimize assay conditions for enzyme inhibition studies?

  • pH Dependence : Test activity across pH 6.5–8.0 (e.g., Tris-HCl buffers) to match physiological environments.
  • Cofactor Requirements : Include Mg²⁺/ATP for kinase assays.
  • Controls : Use staurosporine (broad-spectrum kinase inhibitor) for baseline comparison .

Q. What analytical approaches distinguish degradation products during stability studies?

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • UPLC-QTOF : Identify degradants via high-resolution mass shifts. Major pathways include oxazole ring hydrolysis or demethylation of the methoxy group .

Mechanistic and Structural Studies

Q. How does fluorination impact the compound’s pharmacokinetic properties?

  • Lipophilicity : LogP increases by ~0.5 per fluorine atom, enhancing membrane permeability (measured via PAMPA).
  • Metabolic Stability : Fluorine resists CYP450 oxidation, prolonging half-life in hepatic microsomal assays .

Q. What structural analogs are critical for SAR (Structure-Activity Relationship) analysis?

  • Analog Modifications : Replace 4-methoxyphenyl with 4-hydroxyphenyl to assess H-bond donor effects.
  • Bioisosteres : Substitute oxazole with thiazole to evaluate ring electronegativity’s role in target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.